- Process for preparation of topiramate, China, , ,
Cas no 97240-79-4 (Topiramate)
Topiramate is an anticonvulsant medication offering enhanced seizure control through its unique mechanism of action, inhibiting voltage-gated calcium channels and modulating GABA receptors. Its advantages lie in its efficacy against various types of seizures, including tonic-clonic, partial onset, and Lennox-Gastaut syndromes, as well as potential benefits in preventing migraine headaches.
Topiramate structure
Product Name:Topiramate
CAS No:97240-79-4
MF:C12H21NO8S
MW:339.362043142319
MDL:MFCD00865320
CID:61892
PubChem ID:24724627
Update Time:2025-09-05
Topiramate Chemical and Physical Properties
Names and Identifiers
-
- topiramate
- 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose sulfamate
- Topamax
- Tracrium
- Toiramate:
- [(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyl-5,5a,8a,8b-tetrahydrodi[1,3]dioxolo[4,5-a:5',3'-d]pyran-3a-yl]methyl sulfamate
- Topiramate solution
- 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranoside sulfamate
- Epitomax
- McN 4853
- McN-4853
- RWJ 17021
- Tipiramate
- Topamax Sprinkle
- Topimax
- Topiramatum
- Topomax
- 2,3:4,5-Bis-O-(1-methylethylidene)-36-D-fructo-pyranose sulfamate
- 2,3:4,5-Di-O-isopropylidene-1-O-sulfamoyl-β-D-fructopyranose
- RWJ-17021
- 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate
- Tipiramato
- Topiramato
- Tipiramate [French]
- Tipiramato [Spanish]
- Topiramatum [INN-Latin]
- topiramatum [Latin]
- Topiramato [INN-Spanish]
- C12H21NO8S
- USL255
- [(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-3aH-bis
- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
- D
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, sulfamate (9CI)
- 2,3:4,5-Bis-O-(1-methylethylidene) β-D-fructopyranose sulfamate
- Epitoma
- MeSH ID: C052342
- Qudexy XR
- Sincronil
- Topamac
- Topina
- Topiragen
- TPM
- Trokendi XR
- Topiramate
-
- MDL: MFCD00865320
- Inchi: 1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1
- InChI Key: KJADKKWYZYXHBB-XBWDGYHZSA-N
- SMILES: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)N
- BRN: 5988957
Computed Properties
- Exact Mass: 339.09900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 556
- Topological Polar Surface Area: 124
Experimental Properties
- Color/Form: Powder
- Density: 1.3360
- Melting Point: 124.0 to 128.0 deg-C
- Boiling Point: 438.7°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Refractive Index: 1.497
- Solubility: DMSO: ~44 mg/mL
- PSA: 123.92000
- LogP: 1.38570
- Merck: 9547
- Specific Rotation: -33° - -29° (c=1,MeOH)
- Color/Form: 1.0 mg/mL in methanol
Topiramate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- RTECS:LS7083000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Topiramate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T-039-1ML |
Topiramate solution |
97240-79-4 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1168.87 | 2021-05-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1600-1G |
Topiramate |
97240-79-4 | 1g |
¥1949.79 | 2024-12-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1672206-150MG |
Topiramate |
97240-79-4 | 150mg |
¥4386.81 | 2024-12-26 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2755-5G |
Topiramate |
97240-79-4 | >98.0%(T)(HPLC) | 5g |
¥390.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009853-1g |
Topiramate |
97240-79-4 | 98% | 1g |
¥29 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009853-5g |
Topiramate |
97240-79-4 | 98% | 5g |
¥43 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009853-250mg |
Topiramate |
97240-79-4 | 98% | 250mg |
¥23 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16540-100mg |
Topiramate |
97240-79-4 | 98% | 100mg |
¥617.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0675-25 mg |
Topiramate |
97240-79-4 | 100.00% | 25mg |
¥197.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0675-50 mg |
Topiramate |
97240-79-4 | 100.00% | 50mg |
¥355.00 | 2022-04-26 |
Topiramate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dichloromethane , Tetrahydrofuran ; rt → 10 °C; 2 h, 0.5 atm, < 10 °C; 0.5 atm, 10 °C → 20 °C; > 6 h, 20 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Carbon Solvents: Methanol ; 30 min, 20 - 25 °C
Reference
- Improved process for the preparation of topiramate, India, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Xylene ; -20 - -5 °C
1.2 Reagents: Pyridine ; -20 - -5 °C; < 10 °C
1.3 Reagents: Ammonia Solvents: Tetrahydrofuran ; < 0 °C
1.4 Solvents: Water ; < 10 °C
1.2 Reagents: Pyridine ; -20 - -5 °C; < 10 °C
1.3 Reagents: Ammonia Solvents: Tetrahydrofuran ; < 0 °C
1.4 Solvents: Water ; < 10 °C
Reference
- Process for the preparation and purification of topiramate, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Reference
- Preparation of chlorosulfate and sulfamate derivatives of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose and (1-methylcyclohexyl)methanol, European Patent Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Reference
- Process for the preparation of chlorosulfate and sulfamate derivatives of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose and (1-methylcyclohexyl)methanol, United States, , ,
Production Method 6
Reaction Conditions
1.1 Solvents: Isopropanol ; 10 min, rt; 15 - 20 min; 1 h
Reference
- Procedure for preparation of topiramate, Slovenia, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium iodide , Iron chloride (FeCl3) Solvents: Ethyl acetate ; 25 °C
Reference
- Process for the preparation of topiramate by reduction of the azido-sulfate with iron(III) chloride and sodium iodide, India, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Ammonium carbonate , Sodium sulfate Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 65 °C
Reference
- Synthesis of topiramate and its analogous, Zhongguo Yiyao Gongye Zazhi, 2011, 42(9), 645-647
Production Method 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetone ; > 1 h, 7.5 kg/cm2, rt
Reference
- Process for the preparation of topiramate, India, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Toluene ; -10 - 10 °C
1.2 Reagents: Pyridine Solvents: Toluene ; -10 - 10 °C; 1 h, 10 - 20 °C
1.3 Reagents: Ammonia Solvents: 1,4-Dioxane ; 6 h, 10 - 20 °C
1.2 Reagents: Pyridine Solvents: Toluene ; -10 - 10 °C; 1 h, 10 - 20 °C
1.3 Reagents: Ammonia Solvents: 1,4-Dioxane ; 6 h, 10 - 20 °C
Reference
- Method for the preparation of fructopyranose sulfamate, Korea, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Zinc chloride ; 2 h, rt → 58 °C
1.2 Reagents: Imidazole , Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 2.5 h, 0 °C
1.3 Reagents: Ammonia Solvents: Ethanol ; 6 h, rt; rt → reflux
1.2 Reagents: Imidazole , Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 2.5 h, 0 °C
1.3 Reagents: Ammonia Solvents: Ethanol ; 6 h, rt; rt → reflux
Reference
- Preparation method of high purity topiramate using D-fructose and acetone, China, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ; 1 h, rt
Reference
- Efficient synthesis of N-oxysulfonyl formamidines through thionyl chloride-promoted reaction of sulfamates with formamides, Synthetic Communications, 2017, 47(21), 2015-2021
Production Method 13
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ; 5 - 7 h, 20 - 30 °C
Reference
- Preparation of high-purity Topiramate for treating adult epilepsy, China, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Hexane , Water ; 6 h, 35 °C
Reference
- Method for preparing topiramate by using ammonia water, China, , ,
Topiramate Raw materials
- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose
- D-Fructose
- 1-(Azidosulfonyl)-1-deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose
- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)
- Topiramate Azidosulfate
Topiramate Preparation Products
Topiramate Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:97240-79-4)Topiramate
Order Number:sfd16807
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:97240-79-4)Topiramate
Order Number:A900173
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:04
Price ($):234.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:97240-79-4)Topiramate
Order Number:LE9001;LE26658178
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:00
Price ($):discuss personally
Email:18501500038@163.com
Topiramate Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
97240-79-4 (Topiramate) Related Products
- 198215-60-0(R-Hydroxy Topiramate)
- 198215-62-2(S-Hydroxy Topiramate)
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- 152191-98-5(b-D-Fructopyranose,2,3-O-(1-methylethylidene)-, cyclic 4,5-sulfate 1-sulfamate)
- 106881-35-0(Topiramate Azidosulfate)
- 851957-35-2(2,3-Desisopropylidene Topiramate)
- 106881-42-9(β-D-Fructopyranose 1-Sulfamate)
- 97240-80-7(N-Methyl Topiramate)
- 205249-06-5(Des-4,5-O-(1-methylethylidene) Topiramate)